molecular formula C15H10F2N2 B10840730 2-(3,5-Difluorophenyl)-7-methyl-1,8-naphthyridine

2-(3,5-Difluorophenyl)-7-methyl-1,8-naphthyridine

Cat. No.: B10840730
M. Wt: 256.25 g/mol
InChI Key: ODEYWYKLTXXLRT-UHFFFAOYSA-N
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Description

2-(3,5-difluorophenyl)-7-methyl-1,8-naphthyridine is a heterocyclic compound that contains both nitrogen and fluorine atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-difluorophenyl)-7-methyl-1,8-naphthyridine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-difluorophenyl)-7-methyl-1,8-naphthyridine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(3,5-difluorophenyl)-7-methyl-1,8-naphthyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3,5-difluorophenyl)-7-methyl-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-difluorophenyl)-7-methyl-1,8-naphthyridine is unique due to its specific combination of nitrogen and fluorine atoms within a naphthyridine framework. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C15H10F2N2

Molecular Weight

256.25 g/mol

IUPAC Name

2-(3,5-difluorophenyl)-7-methyl-1,8-naphthyridine

InChI

InChI=1S/C15H10F2N2/c1-9-2-3-10-4-5-14(19-15(10)18-9)11-6-12(16)8-13(17)7-11/h2-8H,1H3

InChI Key

ODEYWYKLTXXLRT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=N2)C3=CC(=CC(=C3)F)F

Origin of Product

United States

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